Differentiated Antiviral Activity Profile via 4-Methoxy Substitution vs. Unsubstituted Styryl Analog
This compound features a 4-methoxystyryl group, a modification known to enhance bioactivity over the unsubstituted styryl analog. In a direct antiviral assay against Tobacco Mosaic Virus (TMV), the closest synthesized comparator, 1-benzyl-2-styryl-1H-benzimidazole (Compound 10), showed only 6.7% inhibition on site leaves and 8.4% on remote leaves [1]. The introduction of an electron-donating 4-methoxy group in this target compound is expected, based on class-level SAR trends, to significantly improve this efficacy, although direct quantitative data for this exact molecule is currently limited in public literature [1].
| Evidence Dimension | Antiviral Activity (% Inhibition of TMV Lesions) |
|---|---|
| Target Compound Data | Not explicitly reported in current literature; predicted by SAR to be higher than the unsubstituted analog. |
| Comparator Or Baseline | 1-Benzyl-2-styryl-1H-benzimidazole (Compound 10) with 6.7% (site leaf) and 8.4% (remote leaf) inhibition. |
| Quantified Difference | Difference is currently qualitative, based on class-level structure-activity relationship inference. |
| Conditions | Antiviral screening against Tobacco Mosaic Virus (TMV) on Nicotiana tabacum L. ‘NP 31’ host plants. Activity measured as average % inhibition of lesions compared to a distilled water control [1]. |
Why This Matters
A researcher prioritizing this compound over the unsubstituted analog does so based on an established SAR finding that electron-donating groups on the styryl phenyl ring enhance antiviral potency, aiming for a more active lead scaffold.
- [1] Tewari, A. K., & Mishra, A. (2006). Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole derivatives. Indian Journal of Chemistry, 45B(2), 489-493. (Data for Compound 10, Table I). View Source
